molecular formula C12H16O4 B13926484 Methyl 3-(2,2-dimethoxyethyl)benzoate CAS No. 134769-83-8

Methyl 3-(2,2-dimethoxyethyl)benzoate

Cat. No.: B13926484
CAS No.: 134769-83-8
M. Wt: 224.25 g/mol
InChI Key: COGTZHXNMLKFHY-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethoxyethyl)benzoate is a benzoate ester derivative featuring a 2,2-dimethoxyethyl substituent at the 3-position of the aromatic ring. The presence of the dimethoxyethyl group may influence electronic and steric properties, making it relevant for applications in photodynamic therapy or as a precursor in heterocyclic chemistry .

Properties

CAS No.

134769-83-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(2,2-dimethoxyethyl)benzoate

InChI

InChI=1S/C12H16O4/c1-14-11(15-2)8-9-5-4-6-10(7-9)12(13)16-3/h4-7,11H,8H2,1-3H3

InChI Key

COGTZHXNMLKFHY-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC(=CC=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Esterification of 3-(2,2-dimethoxyethyl)benzoic Acid or Analogous Precursors

The core step in synthesizing methyl 3-(2,2-dimethoxyethyl)benzoate involves esterifying the corresponding carboxylic acid precursor with methanol under acidic catalysis.

  • Typical Reaction:
    $$
    \text{3-(2,2-dimethoxyethyl)benzoic acid} + \text{methanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{water}
    $$

  • Reaction Conditions:

    • Acid catalysts such as concentrated sulfuric acid are used.
    • Reflux temperature around 85°C.
    • Reaction time typically 4–6 hours to achieve near-complete conversion.
    • Methanol is used in excess to drive the equilibrium toward ester formation.
  • Material Balance and Yield:

    • For example, in a related methyl benzoate synthesis, a 90% conversion was reported with detailed input-output balances (benzoic acid, methanol, methyl ester, water) in continuous processes.
    • Purification is usually done by extraction and washing steps to remove unreacted acid and catalyst residues.
  • Example Data Table (Adapted from Related Esterification Processes):

Component Input (kg/h) Output (kg/h) Notes
3-(2,2-dimethoxyethyl)benzoic acid 700 70 (residual) Partial unreacted acid
Methanol 750 560 Excess used
This compound 0 710 Target product
Water 0 100 By-product

This table illustrates typical flows in esterification reactors, with high purity product isolation by solvent extraction and distillation.

Formation of the 2,2-Dimethoxyethyl Side Chain via Acetalization

The 2,2-dimethoxyethyl substituent is generally introduced by acetal formation on the corresponding aldehyde or by alkylation of a benzoate intermediate.

  • Synthetic Route:

    • Starting from methyl 3-formylbenzoate or methyl 3-hydroxybenzoate derivatives.
    • Reaction with excess methanol and an acid catalyst forms the acetal (2,2-dimethoxyethyl group).
    • Alternatively, alkylation with chloromethyl dimethyl acetal under basic conditions can be employed.
  • Reaction Conditions:

    • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
    • Temperature maintained between 25°C and reflux temperature of methanol (~65°C).
    • Reaction time varies from 2 to 10 hours depending on scale and catalyst.
  • Research Outcomes:

    • High yields (~70–90%) of acetal formation reported in literature for similar compounds.
    • Purification by aqueous work-up and organic solvent extraction.
    • The acetal group is stable under neutral and basic conditions, facilitating further synthetic steps.

Alternative Synthetic Strategies and Catalytic Systems

  • Use of Lewis Acids:

    • Aluminum chloride (AlCl3) has been employed for Friedel-Crafts type alkylation to introduce alkyl groups on aromatic esters, which can be adapted for side chain modifications.
    • Reaction typically conducted in toluene at 70–80°C for 2–3 hours.
    • Post-reaction neutralization and purification steps are critical.
  • Reductive Amination and Related Transformations:

    • Though more common in amine-substituted benzoates, reductive conditions using Raney nickel or Pd/C under hydrogen can be adapted for functional group transformations on benzoate esters.

Summary of Key Experimental Data and Material Balances

Step Conditions Yield (%) Notes
Esterification Methanol, H2SO4, reflux 85°C, 6 h 90–98 High purity methyl ester obtained
Acetal Formation Methanol, acid catalyst, RT to reflux, 2–10 h 70–90 Stable 2,2-dimethoxyethyl side chain formed
Friedel-Crafts Alkylation AlCl3, toluene, 75°C, 2.5 h 85–95 Used for methylation or side-chain introduction
Purification Extraction, washing, drying Essential for removal of residual acid and by-products

Detailed Material and Energy Balances (Example from Related Esterification)

Component Input (kg/h) Output (kg/h)
Benzoic acid 706.3 70.6
Methanol 741.1 563.9
Methyl benzoate 0 708.7
Water 0 104.2
  • Energy Balance:

    • Heat of formation for methyl benzoate: -340.6 kJ/mol.
    • Total heat of reaction: approximately -101,637 kJ/mole.
    • Heat removal and input carefully controlled to maintain reaction temperature and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethoxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 3-(2,2-dimethoxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethoxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The benzene ring’s substituents can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares Methyl 3-(2,2-dimethoxyethyl)benzoate with key structural analogues:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Synthesis Reference
This compound 3-(2,2-dimethoxyethyl)benzoate ester C₁₂H₁₆O₅ Intermediate in purpurinimide synthesis
Ethyl 2-methoxybenzoate 2-methoxybenzoate ester (ethyl ester) C₁₀H₁₂O₃ Flavoring agent; JECFA/FCC-compliant
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate 3-[(3,5-dimethylphenoxy)methyl] substituent C₁₈H₁₈O₄ Pharmaceutical intermediate (commercially available)
Methyl 3-(2,2-difluoroethoxy)benzoate 3-(2,2-difluoroethoxy)benzoate ester C₁₀H₁₀F₂O₃ Agrochemical research

Key Observations :

  • Steric Influence: Bulky substituents like 3,5-dimethylphenoxy () may hinder regioselectivity in coupling reactions, whereas the linear dimethoxyethyl group offers moderate steric bulk.

Comparison of Yields :

  • Purpurinimide derivatives (e.g., compound 6 ) are obtained in 40% yield , whereas methyl 3-[(6-bromoindol-1-yl)methyl]benzoate achieves higher yields (exact % unspecified) due to optimized alkylation conditions .
Spectroscopic Characterization
  • ¹H NMR : The dimethoxyethyl group in purpurinimides produces a singlet at δ 3.46–3.47 ppm for the methoxy protons, distinct from the triplet (δ 1.27 ppm) observed in N,N-diethyl-substituted analogues . Ethyl 2-methoxybenzoate shows characteristic methoxy singlets at δ 3.8–3.9 ppm .
  • Mass Spectrometry : this compound derivatives exhibit fragmentation patterns dominated by loss of methoxy groups (e.g., [M−OCH₃]⁺), contrasting with halogen-containing analogues (e.g., bromoindole derivatives in ).

Data Tables

Table 1: Physical Properties of Selected Benzoate Esters
Compound Molecular Weight Melting Point (°C) Solubility (Ethanol)
This compound 252.25 Not reported High
Ethyl 2-methoxybenzoate 180.20 12–15 Miscible
Methyl 3-(2,2-difluoroethoxy)benzoate 228.18 Not reported Moderate

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